2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
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Overview
Description
Lacidipine is a lipophilic dihydropyridine calcium channel blocker primarily used to treat hypertension. It is known for its slow onset of action and long duration of effect, which helps in reducing blood pressure without causing reflex tachycardia . Lacidipine is highly specific to vascular smooth muscle, making it an effective antihypertensive agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lacidipine can be synthesized through a multi-step process involving the condensation of diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate with various reagents. The key steps include:
Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of ammonium acetate to form the dihydropyridine ring.
Reduction: The nitro group is then reduced to an amine using hydrogenation or other reducing agents.
Esterification: The final step involves esterification to form the diethyl ester of lacidipine.
Industrial Production Methods: In industrial settings, lacidipine is produced using optimized conditions to ensure high yield and purity. Techniques such as antisolvent sonoprecipitation are employed to enhance the solubility and dissolution rate of lacidipine, making it more effective for oral administration .
Types of Reactions:
Oxidation: Lacidipine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Various substitution reactions can occur on the aromatic ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Oxidized derivatives of lacidipine.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Lacidipine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of dihydropyridine calcium channel blockers.
Biology: Investigated for its effects on cellular calcium channels and membrane interactions.
Medicine: Primarily used to treat hypertension.
Industry: Utilized in the formulation of antihypertensive medications.
Mechanism of Action
Lacidipine is part of the dihydropyridine class of calcium channel blockers, which includes other compounds such as nifedipine, amlodipine, and felodipine. Compared to these compounds, lacidipine has a slower onset of action and a longer duration of effect, which helps in maintaining stable blood pressure levels without causing significant side effects like reflex tachycardia . Additionally, lacidipine exhibits greater antioxidant activity, which may offer additional cardiovascular benefits .
Comparison with Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
- Isradipine
Lacidipine’s unique properties, such as its high lipophilicity and antioxidant activity, make it a valuable compound in the treatment of hypertension and potentially other cardiovascular conditions.
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPCPXONLDCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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